molecular formula C18H16N2 B14411080 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 81589-52-8

5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole

Cat. No.: B14411080
CAS No.: 81589-52-8
M. Wt: 260.3 g/mol
InChI Key: DAFVXARMRZQLIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of organic reactions. One common method includes the use of palladium-catalyzed tandem cyclization/cross-coupling reactions . This approach allows for the formation of the pyrido[4,3-B]carbazole core structure with high efficiency and selectivity.

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves its ability to intercalate into DNA, thereby disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, this compound may generate reactive oxygen species, leading to oxidative stress and cell death .

Properties

CAS No.

81589-52-8

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

5,7,11-trimethyl-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C18H16N2/c1-10-5-4-6-14-16-11(2)15-9-19-8-7-13(15)12(3)18(16)20-17(10)14/h4-9,20H,1-3H3

InChI Key

DAFVXARMRZQLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=C4C=CN=CC4=C3C)C

Origin of Product

United States

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